{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone
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Overview
Description
{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone is a synthetic organic compound with the molecular formula C17H16Cl2N2O3S It is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone typically involves the following steps:
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Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-[(2,5-dichlorophenyl)sulfonyl]piperazine.
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Coupling with Benzoyl Chloride: : The intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group may form strong interactions with amino acid residues in proteins, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone
- {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(methyl)methanone
- {4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)ethanone
Uniqueness
{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone is unique due to the specific positioning of the dichlorophenyl and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-6-7-15(19)16(12-14)25(23,24)21-10-8-20(9-11-21)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAQUOMPDNCCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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